REACTION_CXSMILES
|
C[O:2][P:3]([CH:7]([C:18]([O:20]C)=[O:19])[CH:8]([C:14]([O:16]C)=[O:15])[CH2:9][C:10]([O:12]C)=[O:11])(=[O:6])[O:4]C.Cl.CCl>CO>[C:18]([CH:7]([P:3]([OH:4])(=[O:2])[OH:6])[CH:8]([C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])([OH:20])=[O:19]
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)C(C(CC(=O)OC)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
were distilled off
|
Type
|
CUSTOM
|
Details
|
the reaction solution was evaporated under vacuum to dryness (maximum base temperature = 120° C)
|
Type
|
ADDITION
|
Details
|
diluted with water so as
|
Type
|
CUSTOM
|
Details
|
to obtain a solution of 50% strength
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C(C(CC(=O)O)C(=O)O)P(O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |